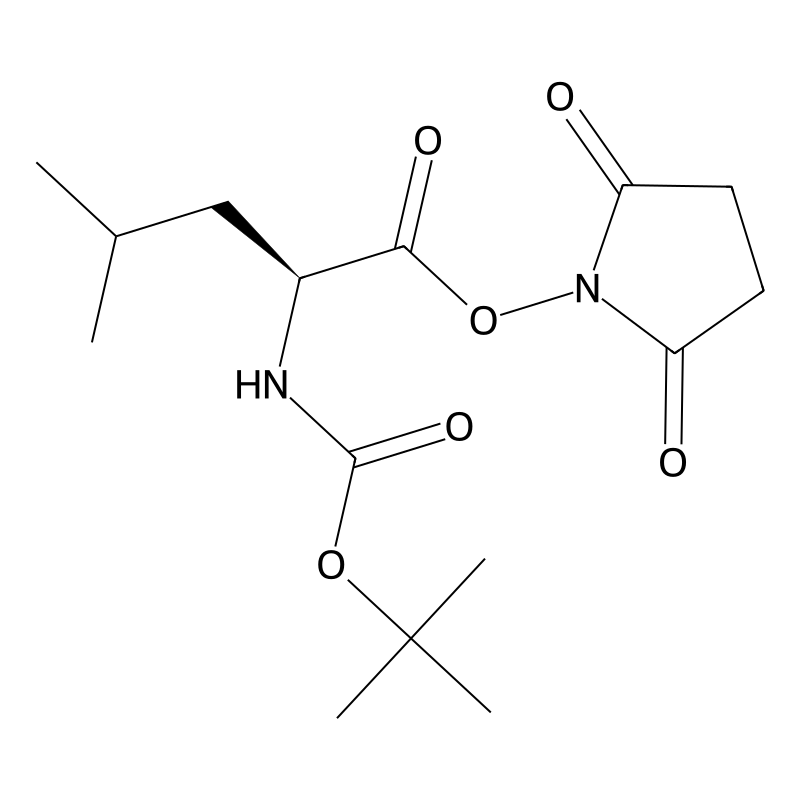

Boc-Leu-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Leu-OSu is a pre-activated, N-terminally protected amino acid derivative widely utilized in both solution-phase and solid-phase peptide synthesis. By featuring an N-hydroxysuccinimide (OSu) active ester, this compound enables the direct, reagent-free acylation of primary amines to form robust peptide bonds. Unlike free acid precursors that require complex in-situ activation, Boc-Leu-OSu streamlines procurement and manufacturing by combining the amino acid and the activation moiety into a single, shelf-stable reagent. This dual-functionality ensures highly reproducible coupling kinetics, minimizes the risk of chiral degradation, and significantly simplifies downstream purification workflows in pharmaceutical and advanced materials manufacturing [1].

Research Fit

Substituting Boc-Leu-OSu with its free acid counterpart (Boc-Leu-OH) or alternative active esters (such as Boc-Leu-pNP) introduces significant process liabilities. Utilizing Boc-Leu-OH requires the stoichiometric addition of coupling reagents like DCC or EDC, which not only increases supply chain complexity but also generates difficult-to-remove byproducts such as dicyclohexylurea (DCU) that necessitate tedious mechanical filtration. Furthermore, unoptimized in-situ activation of free acids is highly prone to base-catalyzed racemization. Conversely, while p-nitrophenyl (pNP) esters avoid coupling reagents, they suffer from sluggish reaction kinetics and generate intensely colored p-nitrophenol byproducts that require harsh basic washes to clear, potentially degrading sensitive peptide sequences[1].

Substitution Risk

Downstream Purification Efficiency: Aqueous Wash Clearance

A critical procurement advantage of Boc-Leu-OSu is its highly favorable byproduct profile during solution-phase synthesis. Upon aminolysis, the OSu ester releases N-hydroxysuccinimide (NHS), which is exceptionally water-soluble and easily cleared via mild aqueous washes. In contrast, activating Boc-Leu-OH with DCC generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that requires time-consuming filtration and often contaminates the final product[1].

| Evidence Dimension | Aqueous solubility of the coupling byproduct |

| Target Compound Data | >250 mg/mL (NHS byproduct) |

| Comparator Or Baseline | <0.1 mg/mL (DCU byproduct from Boc-Leu-OH + DCC) |

| Quantified Difference | >2500-fold higher aqueous solubility for the OSu byproduct |

| Conditions | Standard aqueous workup at 20°C |

Eliminates the need for mechanical filtration or chromatography, significantly reducing labor and solvent consumption in large-scale manufacturing.

Chiral Integrity and Racemization Suppression

Maintaining the L-configuration of the leucine residue is paramount in therapeutic peptide synthesis. Boc-Leu-OSu inherently suppresses epimerization because the pre-formed OSu ester bypasses the highly reactive and racemization-prone oxazolone intermediates often formed during direct carbodiimide activation. Standard coupling assays demonstrate that OSu esters maintain near-perfect chiral integrity, whereas direct activation of free acids can lead to significant D-isomer contamination if base equivalents and temperatures are not strictly controlled [1].

| Evidence Dimension | Epimerization rate during peptide bond formation |

| Target Compound Data | <1% D-isomer formation |

| Comparator Or Baseline | Up to 5-10% D-isomer formation (Boc-Leu-OH + DCC without optimized additives) |

| Quantified Difference | >5-fold reduction in racemization risk |

| Conditions | Room temperature coupling in DMF with standard primary amine nucleophiles |

Ensures API-grade chiral purity without requiring expensive, yield-destroying preparative chiral chromatography.

Reaction Kinetics and Cycle Time Optimization

For industrial scale-up, reactor occupancy time is a key cost driver. Boc-Leu-OSu exhibits highly favorable thermodynamics for aminolysis, leading to rapid peptide bond formation. Compared to p-nitrophenyl (pNP) esters, which are historically used for similar reagent-free couplings but suffer from sluggish kinetics, the OSu ester achieves target conversion rates in a fraction of the time without requiring catalytic additives like HOBt [1].

| Evidence Dimension | Time to >90% coupling completion |

| Target Compound Data | 1 to 3 hours |

| Comparator Or Baseline | 24 to 48 hours (Boc-Leu-pNP) |

| Quantified Difference | ~10x to 20x faster reaction kinetics |

| Conditions | Equimolar coupling with aliphatic primary amines in DMF at 20-25°C |

Drastically shortens reactor occupancy time, increasing overall facility throughput for peptide or prodrug linker manufacturing.

Solution-Phase Synthesis of Short Peptides and Peptidomimetics

Due to the high aqueous solubility of its NHS byproduct, Boc-Leu-OSu is the optimal choice for solution-phase peptide synthesis. It allows manufacturers to sequentially build short peptide chains or peptidomimetics using simple liquid-liquid extraction for purification, entirely avoiding the chromatographic bottlenecks associated with free acid/DCC coupling strategies[1].

Synthesis of Cathepsin-Cleavable Prodrug Linkers

In the development of antibody-drug conjugates (ADCs) and targeted prodrugs, leucine is frequently incorporated into dipeptide or tripeptide linkers. Boc-Leu-OSu provides the rapid, racemization-free coupling kinetics required to efficiently attach the leucine moiety to complex, sensitive payload-linker intermediates without harsh reagents that could degrade the active pharmaceutical ingredient [1].

Surface Modification and Polymer Functionalization

When functionalizing primary amine-bearing polymers, resins, or diagnostic surfaces, the use of in-situ coupling agents can lead to unwanted cross-linking or surface fouling. Boc-Leu-OSu acts as a clean, self-contained acylating agent, ensuring uniform leucine functionalization with easily washable byproducts, making it highly suitable for biomaterials engineering[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Explore Compound Types